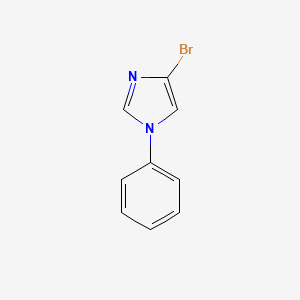

4-Bromo-1-phenyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCHREPCYDQKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-phenyl-1H-imidazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-Bromo-1-phenyl-1H-imidazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented, this guide synthesizes information from closely related analogs and established synthetic methodologies to offer a detailed understanding of its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, we explore the broader applications of the 1-phenyl-imidazole scaffold in drug discovery, providing context for the potential utility of this particular derivative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of functionalized imidazoles in their work.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and numerous approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities make it an exceptional pharmacophore for interacting with biological targets such as enzymes and receptors.[1] The introduction of a phenyl group at the N-1 position and a bromine atom at the C-4 position, as in this compound, creates a versatile building block with distinct regions for further chemical modification, opening avenues for the exploration of novel chemical space in drug discovery programs.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 1246555-43-0 | [2][3][4] |

| Molecular Formula | C₉H₇BrN₂ | [2][3][4] |

| Molecular Weight | 223.07 g/mol | [4] |

| Appearance | Likely a white to off-white or pale yellow solid | Inferred from related brominated and phenylated imidazoles. |

| Melting Point | Not available. For comparison, 4-bromo-1H-imidazole has a melting point of 131-135 °C.[5][6] | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. | Inferred from the nonpolar phenyl group and the polar imidazole ring. |

| pKa | Not available. The pKa of the conjugate acid of imidazole is approximately 7. |

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this compound are not currently published. However, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of its precursors and related structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the imidazole and phenyl rings.

-

Imidazole Protons: Three distinct signals are expected for the imidazole ring protons at C-2, C-5, and the N-H proton of the precursor 4-bromo-1H-imidazole is replaced by the phenyl group. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom.

-

Phenyl Protons: The protons on the phenyl ring will likely appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

-

Imidazole Carbons: Three signals are expected for the imidazole ring carbons. The carbon bearing the bromine (C-4) will be significantly influenced by the halogen's electronegativity.

-

Phenyl Carbons: Six signals are expected for the phenyl ring carbons, unless symmetry results in overlapping peaks.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Br stretching: The C-Br stretching vibration is typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 222 and 224 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Fragmentation may involve the loss of Br, HCN, and cleavage of the phenyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through N-arylation of the readily available 4-bromo-1H-imidazole. Two prominent methods for this transformation are the Chan-Lam coupling and the Ullmann condensation.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between an N-H containing substrate and a boronic acid.[7][8] This method is favored for its mild reaction conditions and tolerance of various functional groups.

Reaction Scheme:

Caption: Chan-Lam coupling for the synthesis of this compound.

Experimental Protocol (Representative):

-

To a reaction vessel, add 4-bromo-1H-imidazole (1.0 eq), phenylboronic acid (1.2 eq), and copper(II) acetate (0.1 eq).

-

Add a suitable solvent such as dichloromethane (DCM) or toluene.

-

Add a base, such as pyridine or triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature and open to the air (or bubble air through the mixture) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Chan-Lam coupling.[9][10][11]

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of this compound.

Experimental Protocol (Representative):

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-imidazole (1.0 eq), bromobenzene (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Heat the reaction mixture to 100-150 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactivity of this compound

The bromine atom at the C-4 position of the imidazole ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3][12] This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This would enable the synthesis of 4-amino-1-phenyl-imidazole derivatives.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery

The 1-phenyl-imidazole scaffold is a common motif in a variety of biologically active compounds. The versatility of this compound as a synthetic intermediate makes it a valuable tool for the development of novel therapeutic agents. Potential applications include its use as a starting material for the synthesis of:

-

Enzyme Inhibitors: The imidazole ring can interact with the active sites of various enzymes.

-

Receptor Agonists and Antagonists: The overall structure can be tailored to bind to specific cell surface receptors.

-

Antifungal and Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal properties.[2]

-

Anticancer Agents: The N-phenyl-1H-imidazole-5-carboxamide scaffold has shown significant anticancer activity.[16]

Safety and Handling

Specific toxicological data for this compound is not available. However, based on related brominated aromatic and heterocyclic compounds, the following precautions should be taken:

-

Hazard Classification: One supplier has classified this compound as an irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. While specific experimental data for this compound is limited, its synthesis is readily achievable through established N-arylation protocols. The presence of a reactive bromine handle allows for a wide range of post-synthetic modifications via modern cross-coupling reactions, providing access to a diverse array of novel 1-phenyl-imidazole derivatives. The proven biological relevance of the imidazole scaffold underscores the potential of this compound as a key intermediate in the discovery and development of new therapeutic agents. Further experimental investigation into the precise physicochemical and biological properties of this compound is warranted.

References

-

Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007). PubMed. Retrieved from [Link]

-

4-Bromo-1H-imidazole. Chem-Impex. Retrieved from [Link]

- Supporting Inform

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. Retrieved from [Link]

-

1H-Imidazole, 4-bromo-. PubChem. Retrieved from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound 1246555-43-0 C9H7BrN2 223.07 g/mol-Products Wonder. Wonder Chemical. Retrieved from [Link]

-

4-Bromo-1H-imidazole. SpectraBase. Retrieved from [Link]

-

Ullmann condensation. Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. Retrieved from [Link]

- Synthesis, characterization and application of Ni0.5Zn0.

-

Scheme 1. Reaction of imidazole with 4-cyanophenylboronic acid. ResearchGate. Retrieved from [Link]

-

13 C-NMR spectrum of compound (4i). ResearchGate. Retrieved from [Link]

-

4-Bromo-1H-imidazole - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

-

4-Bromo-1-methyl-1H-imidazole. PubChem. Retrieved from [Link]

-

2-(4-Bromo-phenyl)-1H-imidazole, 98% | 176961-53-8. J&K Scientific. Retrieved from [Link]

-

Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... ResearchGate. Retrieved from [Link]

-

Chen‐Lam‐Evans coupling of imidazole and boronic acid using catalysts 1–4. ResearchGate. Retrieved from [Link]

-

Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. PubMed. Retrieved from [Link]

-

Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate. Retrieved from [Link]

-

Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS One. Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

1H-Imidazole, 1-phenyl-. NIST WebBook. Retrieved from [Link]

-

Molecular modeling study of 4-Phenyl-1H-Imidazole... F1000Research. Retrieved from [Link]

-

A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. ACS Publications. Retrieved from [Link]

- The Role of Imidazole Derivatives in Modern Drug Discovery. [No Source Found]

Sources

- 1. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 2. 1246555-43-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 1246555-43-0 | MFCD21642117 | this compound [aaronchem.com]

- 4. This compound 1246555-43-0 C9H7BrN2 223.07 g/mol-Products Wonder [wonder-chem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemsigma.com [chemsigma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. chemsigma.com [chemsigma.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. 2-(4-BROMO-PHENYL)-1H-IMIDAZOLE CAS#: 176961-53-8 [m.chemicalbook.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to 4-Bromo-1-phenyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-phenyl-1H-imidazole is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a phenyl group at the N1 position and a bromine atom at the C4 position of the imidazole ring, provides a unique scaffold for the synthesis of a diverse array of more complex molecules. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, while the bromine atom serves as a versatile synthetic handle for various cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

CAS Number: 1246555-43-0[2][3][4]

Molecular Formula: C₉H₇BrN₂[2]

Molecular Weight: 223.07 g/mol [2]

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While experimentally determined data is limited in publicly available literature, predicted values provide a useful starting point for researchers.

| Property | Value | Source |

| Boiling Point | 335.4 ± 15.0 °C | Predicted[5] |

| Density | 1.50 ± 0.1 g/cm³ | Predicted[5] |

| pKa | 2.70 ± 0.61 | Predicted[5] |

Synthesis of this compound

The synthesis of this compound typically involves the N-arylation of a 4-bromo-1H-imidazole precursor. This transformation is a cornerstone of modern synthetic organic chemistry, with several established methods that can be applied. The choice of method often depends on the desired scale, substrate scope, and tolerance of functional groups.

Precursor Synthesis: 4-Bromo-1H-imidazole

The starting material, 4-Bromo-1H-imidazole (CAS: 2302-25-2), is a critical building block.[8] Its synthesis has been reported through various routes, including the debromination of 2,4,5-tribromoimidazole.

Diagram of Precursor Synthesis

Caption: Synthesis of 4-Bromo-1H-imidazole from 2,4,5-tribromoimidazole.

N-Arylation Methodologies

The introduction of the phenyl group onto the nitrogen of the imidazole ring can be achieved through several powerful cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

1. Ullmann Condensation:

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. It typically involves the coupling of an amine (in this case, 4-bromo-1H-imidazole) with an aryl halide (such as bromobenzene or iodobenzene) in the presence of a copper catalyst and a base, often at elevated temperatures.

2. Buchwald-Hartwig Amination:

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction offers a broader substrate scope and generally proceeds under less harsh conditions than the traditional Ullmann reaction. It utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of the imidazole with an aryl halide.

Diagram of N-Arylation Workflow

Caption: General workflow for the N-arylation of 4-Bromo-1H-imidazole.

Experimental Protocol: Copper-Catalyzed N-Arylation (Adapted)

The following is a representative, adaptable protocol for the synthesis of N-aryl imidazoles, based on established copper-catalyzed methodologies. This protocol should be optimized for the specific synthesis of this compound.

Materials and Equipment:

-

4-Bromo-1H-imidazole

-

Bromobenzene (or Iodobenzene)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or other suitable ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane (or other high-boiling solvent)

-

Schlenk flask and magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1H-imidazole (1.2 mmol), the phenyl halide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the flask.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The imidazole ring is a common scaffold in a multitude of pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The introduction of a phenyl group at the N1 position and a bromine atom at the C4 position of the imidazole ring in this compound creates a molecule with significant potential as a building block in drug discovery.

While specific biological activity data for this compound is not extensively reported, the broader class of phenyl-imidazole derivatives has shown promise in various therapeutic areas. For instance, substituted phenyl-imidazoles have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[9] The 4-bromo-1-phenyl-imidazole scaffold can be readily modified through cross-coupling reactions at the bromine position, allowing for the rapid generation of libraries of compounds for screening against various biological targets. This makes it a valuable intermediate for structure-activity relationship (SAR) studies.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: As a scaffold for kinase inhibitors or inhibitors of other cancer-related enzymes.

-

Infectious Diseases: As a starting point for the development of novel antifungal or antibacterial agents.[10]

-

Inflammatory Diseases: Due to the known anti-inflammatory properties of some imidazole derivatives.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. The Safety Data Sheet (SDS) for this compound classifies it as an irritant.[2] For the closely related precursor, 4-bromo-1H-imidazole, the hazards are more clearly defined as toxic if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][11] Given these warnings, it is prudent to handle this compound with a high degree of caution.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated laboratory hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, achievable through established N-arylation methodologies, provides access to a scaffold that can be readily diversified. While specific biological data for this compound is still emerging, the known importance of the imidazole core and the synthetic utility of the bromine handle suggest that this compound will continue to be a compound of interest for researchers and scientists working to develop the next generation of therapeutics. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

- This compound CAS#: 1246555-43-0 - ChemicalBook. (n.d.). Retrieved January 19, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB53321598_EN.htm

- This compound | Matrix Scientific. (n.d.). Retrieved January 19, 2026, from https://www.matrixscientific.com/4-bromo-1-phenyl-1h-imidazole-1246555-43-0.html

- The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.). Retrieved January 19, 2026, from https://www.unibrom.com/the-crucial-role-of-4-bromo-1h-imidazole-in-modern-drug-discovery/

- Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (2021). RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04689a

- 1H NMR. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from https://www.rsc.

- 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9 - Sigma-Aldrich. (n.d.). Retrieved January 19, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/711292

- 4-Bromo-1H-imidazole - SpectraBase. (n.d.). Retrieved January 19, 2026, from https://spectrabase.com/spectrum/5YyXzFtfE1s

- 4-Bromo-1H-imidazole - Chem-Impex. (n.d.). Retrieved January 19, 2026, from https://www.chemimpex.com/products/4-bromo-1h-imidazole

- Synthesis and biological evaluation of novel imidazole based compounds. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved January 19, 2026, from https://www.ujpr.org/index.php/journal/article/view/12/12

- Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 19, 2026, from https://application.wiley-vch.de/contents/jc_2140/2007/z701045_s.pdf

- 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/96125

- 4-Bromo-1H-imidazole | Biochemical Reagent - MedchemExpress.com. (n.d.). Retrieved January 19, 2026, from https://www.medchemexpress.com/4-bromo-1h-imidazole.html

- 4-Bromo-1H-imidazole | 2302-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Retrieved January 19, 2026, from https://www.tcichemicals.com/IN/en/p/B3280

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved January 19, 2026, from https://www.rsc.

- 1246555-43-0 | MFCD21642117 | this compound - Aaronchem. (n.d.). Retrieved January 19, 2026, from https://www.aaronchem.com/product/ar01kb7f-4-bromo-1-phenyl-1h-imidazole-1246555-43-0

- Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom Corp. (n.d.). Retrieved January 19, 2026, from https://www.unibrom.com/intermediates-4-bromo-1h-imidazole-for-critical-molecular-building-block/

- This compound | Matrix Scientific. (n.d.). Retrieved January 19, 2026, from https://www.matrixscientific.com/4-bromo-1-phenyl-1h-imidazole.html

- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (n.d.). Retrieved January 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754942/

- 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604 - PubChem. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2735604

- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from https://www.fishersci.com/msds?productName=BTB09770DA

- 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/1277653

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.). Retrieved January 19, 2026, from https://patents.google.

- The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. (n.d.). Retrieved January 19, 2026, from https://www.unibrom.com/the-strategic-importance-of-4-bromo-1h-imidazole-in-fine-chemicals/

- A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers - Benchchem. (n.d.). Retrieved January 19, 2026, from https://www.benchchem.com/blog/a-comparative-analysis-of-4-iodo-1h-imidazole-and-4-bromo-1h-imidazole-a-guide-for-researchers/

- Synthesis and characterization of 2-(4-bromophenyl)-1H- benz | 5287 - TSI Journals. (n.d.). Retrieved January 19, 2026, from https://www.tsijournals.com/articles/synthesis-and-characterization-of-24bromophenyl1h-benzimidazole-and-26bromochroman2yl1h-benzimidazole-compounds.html

- 4-Bromo-1-(p-tolyl)-1H-imidazole - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from https://myskinrecipes.com/ingredient-checker/4-bromo-1-p-tolyl-1h-imidazole

- Insilico biological evaluation of newly synthesized 1'-(4-Bromoph - IT Medical Team. (n.d.). Retrieved January 19, 2026, from https://www.itmedicalteam.pl/articles/insilico-biological-evaluation-of-newly-synthesized-1-4-bromophenyl-4-4-2-oxo-1234-tetrahydronaphthalen-2-ylidenemethylphenyl-34-dihydroacenaphthylene-1-spiro-2-pyrrolidine-3-spiro-2-naphthalene-211h2h-dione-105218.html

- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC - PubMed Central. (2021, August 4). Retrieved January 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395724/

- Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (n.d.). Retrieved January 19, 2026, from https://pubmed.ncbi.nlm.nih.gov/38640722/

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022, January 10). Retrieved January 19, 2026, from https://pubs.acs.org/doi/10.1021/acsomega.1c05753

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955938/

- 4-BROMO-1-METHYL-1H-IMIDAZOLE - Divbio Science Europe. (n.d.). Retrieved January 19, 2026, from https://www.divbio.com/dbe/4-bromo-1-methyl-1h-imidazole-89541

- 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - ChemicalBook. (n.d.). Retrieved January 19, 2026, from https://www.chemicalbook.com/synthesis/product_25676-75-9_98.htm

- 2-(4-BROMO-PHENYL)-1H-IMIDAZOLE Safety Data Sheets - Echemi. (n.d.). Retrieved January 19, 2026, from https://www.echemi.com/msds/2-(4-BROMO-PHENYL)-1H-IMIDAZOLE-cas-176961-53-8.html

- Matrix Scientific. (n.d.). Retrieved January 19, 2026, from https://www.

Sources

- 1. 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9 [sigmaaldrich.com]

- 2. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1246555-43-0 | MFCD21642117 | this compound [aaronchem.com]

- 4. 1246555-43-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound CAS#: 1246555-43-0 [m.chemicalbook.com]

- 6. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. nbinno.com [nbinno.com]

- 9. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-1-phenyl-1H-imidazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Bromo-1-phenyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through meticulous spectral interpretation, supported by established methodologies and theoretical principles.

Introduction: The Structural Significance of this compound

This compound is a substituted imidazole derivative featuring a bromine atom at the C4 position and a phenyl group attached to the N1 nitrogen. The imidazole ring is a crucial pharmacophore in numerous biologically active compounds. The specific substitution pattern of this molecule—an electron-withdrawing bromine and an aromatic phenyl group—creates a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy, which account for the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.2 | Singlet (s) | N/A |

| H-5 | 7.2 - 7.6 | Singlet (s) | N/A |

| Phenyl H (ortho) | 7.5 - 7.8 | Doublet (d) or Multiplet (m) | ~7-9 |

| Phenyl H (meta) | 7.3 - 7.6 | Triplet (t) or Multiplet (m) | ~7-9 |

| Phenyl H (para) | 7.2 - 7.5 | Triplet (t) or Multiplet (m) | ~7-9 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 140 |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho) | 120 - 125 |

| Phenyl C (meta) | 128 - 132 |

| Phenyl C (para) | 125 - 130 |

Expert Analysis and Interpretation

The predicted spectral data are rooted in the fundamental electronic effects exerted by the substituents on the imidazole and phenyl rings.

¹H NMR Spectrum Analysis:

-

Imidazole Protons (H-2 and H-5): The protons on the imidazole ring are expected to appear as singlets due to the absence of adjacent protons for coupling. The H-2 proton, situated between two nitrogen atoms, is the most deshielded and thus resonates at the lowest field (highest ppm value)[1][2]. The H-5 proton is also influenced by the electronegative nitrogen and the nearby bromine atom.

-

Phenyl Protons: The phenyl group protons will exhibit characteristic splitting patterns (doublets and triplets, or more complex multiplets) depending on their position relative to the imidazole ring[3]. The ortho protons are most affected by the attachment to the nitrogen and will likely appear at a lower field than the meta and para protons.

¹³C NMR Spectrum Analysis:

-

Imidazole Carbons (C-2, C-4, and C-5): The C-2 carbon, bonded to two nitrogen atoms, will be the most deshielded of the imidazole carbons. The C-4 carbon, directly attached to the highly electronegative bromine atom, will experience a significant upfield shift due to the heavy atom effect, a phenomenon well-documented for halogenated aromatic compounds. The C-5 carbon will resonate at a position intermediate to C-2 and C-4.

-

Phenyl Carbons: The phenyl carbons will show distinct signals. The ipso-carbon (the carbon directly attached to the imidazole nitrogen) will be downfield. The ortho, meta, and para carbons will have chemical shifts typical for a monosubstituted benzene ring, with slight variations due to the electronic influence of the imidazole moiety.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[4].

- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and shim the instrument to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters:

- Pulse angle: 30-45 degrees

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-2 seconds

- Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

4. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- Typical parameters:

- Pulse angle: 30-45 degrees

- Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 1024 or more (as ¹³C has a low natural abundance)

5. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

- Integrate the ¹H NMR signals to determine the relative number of protons.

Visualizing the Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By understanding the influence of the bromo and phenyl substituents on the electronic environment of the imidazole core, a precise and confident interpretation of the spectral data is achievable. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

-

PubChem. (n.d.). 4-Bromo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

- Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.

- Blackman, A. (2012). A-Level Chemistry. Cambridge University Press.

- Claramunt, R. M., & Elguero, J. (2006). Chapter 5.2 - Imidazoles. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 131–225). Elsevier.

Sources

solubility profile of 4-Bromo-1-phenyl-1H-imidazole in common lab solvents

An In-depth Technical Guide on the Solubility Profile of 4-Bromo-1-phenyl-1H-imidazole

Foreword: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and potential. From influencing reaction kinetics in a synthesis flask to governing the bioavailability of a potential drug candidate, a thorough understanding of a molecule's solubility profile is paramount. This guide is designed for the practicing researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of this compound. As a Senior Application Scientist, my objective is to present not just data, but a cohesive narrative that explains the "why" behind the experimental observations and provides robust, validated protocols that can be implemented with confidence in your own laboratory settings.

Core Physicochemical Characteristics of this compound

A molecule's solubility is fundamentally governed by its intrinsic physicochemical properties. The structure of this compound, featuring a polar imidazole core, a lipophilic phenyl group, and a halogen substituent, suggests a nuanced and interesting solubility behavior.

| Property | Value (Experimental or Predicted) | Significance in Solubility |

| Molecular Formula | C₉H₇BrN₂ | Defines the elemental makeup. |

| Molecular Weight | 223.07 g/mol | Influences the molar concentration and dissolution rate. |

| Melting Point | ~131-135 °C (for 4-Bromo-1H-imidazole)[1] | Higher melting points often correlate with greater crystal lattice energy, which must be overcome by solvent-solute interactions, thus potentially lowering solubility. |

| logP (Octanol/Water) | Predicted: ~2.4[2] | This value indicates moderate lipophilicity ("fat-loving") and suggests that the compound will favor organic solvents over water. |

| pKa (Predicted) | ~4.5 - 5.5 (for the protonated imidazole) | The basicity of the imidazole ring implies that solubility in aqueous media can be significantly increased under acidic pH conditions due to the formation of a more polar, charged salt. |

Expertise & Experience: The predicted logP value of ~2.4 is a key starting point. It places the molecule in a category where it is expected to be poorly soluble in water but should exhibit good solubility in many common organic solvents. The presence of both a hydrogen bond acceptor (the non-protonated nitrogen) and a potential hydrogen bond donor (if protonated) on the imidazole ring adds complexity, allowing for specific interactions with protic solvents.

A Validated Protocol for Thermodynamic Solubility Determination

To ensure the generation of reliable and reproducible data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[3][4] This method is recognized by regulatory bodies like the OECD and remains the most trusted approach.[5][6][7][8]

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology

-

Preparation of Vials: Into a series of 4 mL glass vials, add an amount of this compound that is visibly in excess of what is expected to dissolve (e.g., 10-20 mg).

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials. The solvent list should include a diverse range of polarities.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or tumbling rotator set to a constant temperature (typically 25 °C). Allow the mixtures to agitate for at least 24 hours.[9] A longer period (48 hours) is recommended to ensure true equilibrium is achieved, especially for poorly soluble systems.

-

Phase Separation: After the equilibration period, let the vials stand undisturbed for at least one hour to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifugation at high speed (e.g., 10,000 rpm for 10 minutes) is highly recommended.[9][10]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. This step is critical. Use a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE) to prevent any undissolved microparticles from being transferred.

-

Quantification by HPLC-UV:

-

System: A standard HPLC system with a C8 or C18 column and a UV detector is suitable.[11][12]

-

Mobile Phase: A gradient of methanol or acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure good peak shape) is a common starting point for imidazole derivatives.[11][13][14]

-

Detection: Set the UV detector to a wavelength of maximum absorbance for the compound (e.g., ~254 nm or determined by a UV scan).

-

Calibration: Prepare a series of calibration standards of known concentrations of this compound in a suitable solvent (e.g., acetonitrile). Generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the filtered supernatant (appropriately diluted, if necessary) and determine its concentration from the calibration curve.

-

-

Data Reporting: Calculate the final solubility in mg/mL. The experiment should be run in triplicate for each solvent to ensure statistical validity.

Trustworthiness: This protocol is self-validating. The use of excess solid ensures that the solution is truly saturated. The extended equilibration time confirms that a thermodynamic endpoint has been reached. Finally, the use of a validated, specific analytical method like HPLC provides accurate and reliable quantification, free from interference.[9][10]

Expected Solubility Profile & Interpretation

While extensive experimental data for this specific molecule is not publicly compiled, a reliable solubility profile can be predicted based on its structure and the behavior of analogous compounds.[15]

| Solvent Category | Common Lab Solvents | Predicted Solubility | Rationale for Behavior |

| Nonpolar | Heptane, Toluene | Very Low to Insoluble | The high polarity of the imidazole ring and the energy of the crystal lattice are not overcome by weak van der Waals interactions with these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | High to Very High | These solvents are excellent at solvating the molecule through strong dipole-dipole interactions without competing for hydrogen bonds, effectively breaking down the crystal lattice. |

| Polar Aprotic (High Polarity) | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These highly polar solvents are exceptionally effective at solvating both the polar imidazole core and the lipophilic phenyl ring, leading to excellent solubility. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the imidazole nitrogens. Solubility decreases as the alcohol's alkyl chain length increases (e.g., in Isopropanol). |

| Aqueous | Water (neutral pH) | Very Low (<0.1 mg/mL) | The molecule's moderate lipophilicity (logP ~2.4) dominates, making it poorly soluble in water.[15] |

| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the basic imidazole nitrogen creates a charged cationic species (an imidazolium salt), which is significantly more polar and readily solvated by water.[16] |

Logical Framework for Solubility Prediction

The interplay between solute and solvent properties can be visualized to understand the resulting solubility.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. filab.fr [filab.fr]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

The Emerging Therapeutic Potential of Brominated Phenylimidazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. The introduction of bromine atoms and phenyl substituents onto this heterocyclic core has given rise to a class of molecules—brominated phenylimidazoles—with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a logical framework for their further investigation and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Strategic Combination of Bromine, Phenyl, and Imidazole Moieties

The unique physicochemical properties imparted by the strategic incorporation of bromine and phenyl groups onto the imidazole ring system form the basis for the diverse biological activities observed in this class of compounds. The imidazole ring itself is a key component in many biological processes and a structural motif in numerous clinically approved drugs.[1] The phenyl group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, with biological targets. Bromine, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the lipophilicity and metabolic stability of a molecule can be modulated by the presence and position of bromine atoms. This guide will explore how these structural features translate into potent and selective biological activities.

Anticancer Activity: Harnessing Reactive Oxygen Species to Induce Apoptosis

A growing body of evidence points to the significant anticancer potential of brominated phenylimidazoles.[1] A noteworthy example is the compound 2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazole , which has been identified as a lead compound with cytotoxic activity against various cancer cell lines.

Mechanism of Action: Induction of ROS-Mediated Apoptosis

A primary mechanism through which brominated phenylimidazoles exert their anticancer effects is the induction of programmed cell death, or apoptosis, via the generation of reactive oxygen species (ROS).[2] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that, at elevated levels, can inflict damage on cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic signaling cascades.

The accumulation of ROS can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4] In the intrinsic pathway, ROS can lead to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c.[3] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, a key initiator caspase.[3] The extrinsic pathway is triggered by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3]

Below is a diagram illustrating the central role of ROS in mediating the apoptotic effects of brominated phenylimidazoles.

Caption: ROS-Mediated Apoptotic Signaling Pathway.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of brominated phenylimidazoles against various cancer cell lines are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazole | MCF-7 (Breast) | 2.2 | [7] |

| 2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazole | HepG2 (Liver) | 2.2 | [7] |

| 2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazole | HCT-116 (Colon) | >30 | [7] |

| 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole | HepG2 (Liver) | Moderate Potential | [8] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the IC50 value of a test compound using the MTT assay.[6]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (brominated phenylimidazole) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[9]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant microbial pathogens necessitates the development of novel antimicrobial agents. Brominated phenylimidazoles have demonstrated promising activity against a range of bacteria and fungi.

Mechanisms of Antimicrobial and Antifungal Action

The precise mechanisms of action can vary but often involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of the phenyl and bromo substituents can facilitate the partitioning of these molecules into the lipid-rich microbial cell membranes, leading to increased permeability and cell death.

Quantitative Assessment of Antimicrobial and Antifungal Activity

The potency of antimicrobial and antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazole Derivatives | Staphylococcus aureus | Varies | [1] |

| Imidazole Derivatives | Escherichia coli | Varies | [1] |

| Imidazole Derivatives | Candida albicans | Varies | [1] |

Experimental Protocols

This method provides a qualitative assessment of antimicrobial susceptibility.[12][13]

Materials:

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Bacterial or fungal culture

-

Sterile paper disks

-

Solution of the test compound at a known concentration

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[14]

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[12]

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of the test compound onto the surface of the agar.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

This method determines the MIC of a compound in a liquid culture medium.[15][16]

Materials:

-

96-well microtiter plates

-

Sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal inoculum

-

Serial dilutions of the test compound

-

Multichannel pipette

-

Incubator

Procedure:

-

Compound Dilution: Prepare twofold serial dilutions of the test compound in the wells of a 96-well plate, each well containing 100 µL.[17]

-

Inoculation: Add 100 µL of a standardized microbial inoculum to each well.[17]

-

Controls: Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition: Targeting Key Players in Disease

Brominated phenylimidazoles have also been identified as inhibitors of specific enzymes that are implicated in various diseases, including cancer and inflammation.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[18] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.[18] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs. Inhibition of specific CYP isoforms can lead to drug-drug interactions, altering the pharmacokinetic and pharmacodynamic properties of co-administered drugs.[19] Understanding the CYP inhibition profile of a drug candidate is a critical aspect of drug development.

Experimental Protocols

This assay measures the inhibition of IDO1 activity by quantifying the production of its downstream metabolite, kynurenine.[18][20]

Materials:

-

Recombinant human IDO1 enzyme or cell lysate containing IDO1

-

L-tryptophan (substrate)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors (e.g., ascorbic acid, methylene blue)

-

Test compound

-

Trichloroacetic acid (TCA) for reaction termination

-

Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde) or HPLC system

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer, cofactors, IDO1 enzyme, and the test compound at various concentrations.

-

Initiation: Add L-tryptophan to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).[18]

-

Termination: Stop the reaction by adding TCA.[18]

-

Kynurenine Measurement: Centrifuge to pellet precipitated protein. The amount of kynurenine in the supernatant can be measured colorimetrically after reacting with p-dimethylaminobenzaldehyde or more accurately by HPLC.[18]

-

IC50 Determination: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

This high-throughput assay uses fluorogenic substrates that are converted into fluorescent products by specific CYP isoforms.[21]

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)

-

Fluorogenic CYP-specific substrates

-

NADPH regenerating system

-

Assay buffer

-

Test compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the specific CYP enzyme, assay buffer, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence production is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

Brominated phenylimidazoles represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing and screening a broader library of brominated phenylimidazoles to establish clear structure-activity relationships, optimizing their potency and selectivity, and elucidating their mechanisms of action in greater detail. Such efforts will be crucial in translating the therapeutic potential of this chemical class into novel and effective treatments for a variety of diseases.

References

-

Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

(PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 19, 2026, from [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

ROS‐mediated apoptosis signalling pathways: (1) Accumulation of ROS... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved January 19, 2026, from [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Pathways of ROS-driven apoptotic responses. (A) Low level of ROS (such... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (2008). SciELO. Retrieved January 19, 2026, from [Link]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 19, 2026, from [Link]

-

In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved January 19, 2026, from [Link]

-

Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. (2020). YouTube. Retrieved January 19, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

A) Percentage of inhibition of Kyn production by P1.IDO1 cells after... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved January 19, 2026, from [Link]

-

ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways. (n.d.). Hindawi. Retrieved January 19, 2026, from [Link]

-

Fluorescence CYP Inhibition Assays. (n.d.). BioIVT. Retrieved January 19, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. Retrieved January 19, 2026, from [Link]

-

IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. (2022). AACR Journals. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. asm.org [asm.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. scielo.br [scielo.br]

- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. enamine.net [enamine.net]

A Technical Guide to 4-Bromo-1-phenyl-1H-imidazole: A Cornerstone Precursor in Modern Medicinal Chemistry

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This guide focuses on a particularly strategic derivative, 4-Bromo-1-phenyl-1H-imidazole, detailing its role as a versatile precursor in the synthesis of complex, biologically active molecules. We will explore its synthesis, physicochemical characteristics, and its pivotal function as a reactive handle in key bond-forming reactions, most notably palladium-catalyzed cross-couplings. Through a discussion of reaction mechanisms, detailed experimental protocols, and illustrative case studies, this document serves as a technical resource for researchers, chemists, and professionals in the field of drug discovery and development, highlighting the causality behind experimental choices and providing a framework for its effective utilization in synthetic campaigns.

Introduction: The Enduring Significance of the Imidazole Moiety

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in biological systems, famously present in the amino acid histidine and purines.[3] This natural prevalence has inspired medicinal chemists to incorporate the imidazole nucleus into a vast array of synthetic compounds. Its amphoteric nature and capacity to act as both a hydrogen bond donor and acceptor allow it to mimic biological interactions effectively, leading to broad pharmacological applications, including anticancer, antifungal, antibacterial, and antiviral agents.[4][5]

The functionalization of the imidazole core is key to modulating its biological activity. The introduction of a bromine atom, specifically in this compound, creates a highly valuable and versatile intermediate.[6] The phenyl group at the N1 position provides steric and electronic influence while offering a site for further modification, and the bromine atom at the C4 position serves as an exceptionally reactive site for a multitude of synthetic transformations.[7] This strategic placement allows for the precise and efficient construction of complex molecular architectures, making it an indispensable tool in the drug discovery pipeline.[6]

Synthesis and Characterization of the Precursor

The synthesis of this compound is typically achieved through an N-arylation reaction, followed by selective bromination. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed coupling of imidazole with an aryl halide, such as bromobenzene. Subsequent regioselective bromination at the C4 position can be accomplished using a suitable brominating agent like N-Bromosuccinimide (NBS).

An alternative approach involves the direct bromination of 1-phenyl-1H-imidazole. The challenge in this route lies in controlling the regioselectivity, as multiple positions on the imidazole ring are susceptible to electrophilic attack. However, by carefully controlling reaction conditions (temperature, solvent, and stoichiometry of the brominating agent), the desired 4-bromo isomer can be obtained as the major product.

Physicochemical Properties: The resulting this compound is typically a white to off-white solid. Its identity and purity are confirmed using standard analytical techniques.

| Property | Expected Data |

| Appearance | White to light yellow solid |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| ¹H NMR | Resonances corresponding to the phenyl and imidazole protons. The imidazole protons will show characteristic shifts, and the phenyl protons will exhibit splitting patterns indicative of the substitution.[8] |

| ¹³C NMR | Signals for each unique carbon atom in the phenyl and imidazole rings. The carbon bearing the bromine atom (C4) will have a characteristic chemical shift.[8] |

| Mass Spectrometry | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. |

| Infrared (IR) | Characteristic absorption bands for C-H, C=C, and C-N aromatic stretching vibrations. |

The Strategic Role in Synthetic Medicinal Chemistry

The true value of this compound lies in the reactivity of its carbon-bromine bond. This bond serves as a "linchpin" for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for their efficiency and functional group tolerance.[7][9]

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the imidazole ring to a terminal alkyne. This transformation is invaluable for introducing rigid, linear linkers into a molecular scaffold, a common strategy in designing enzyme inhibitors and receptor antagonists.

Causality and Mechanistic Insight: This reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI). [10]The palladium catalyst activates the C-Br bond via oxidative addition, while the copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the alkynyl-substituted imidazole. The use of a base, typically an amine like triethylamine (Et₃N), is crucial as it serves both to deprotonate the alkyne and to act as a solvent. [10]

Buchwald-Hartwig Amination

Creating carbon-nitrogen bonds is fundamental to medicinal chemistry, as the amino group is a key pharmacophore. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a wide range of primary or secondary amines.

Causality and Mechanistic Insight: Similar to other palladium-catalyzed reactions, the cycle begins with oxidative addition of the Pd(0) catalyst to the C-Br bond. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the desired 4-amino-1-phenyl-1H-imidazole product and regenerates the active Pd(0) catalyst. The choice of ligand is again paramount, with bulky, electron-donating phosphines being highly effective. [7]

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust, reproducible methods. Adherence to inert atmosphere techniques is critical for the success of these palladium-catalyzed reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

[10]

-

Vessel Preparation: A round-bottom flask or reaction vial is charged with this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

-

Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added.

-

Inerting: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: Degassed solvents (e.g., a mixture of toluene and water, 4:1) are added via syringe.

-